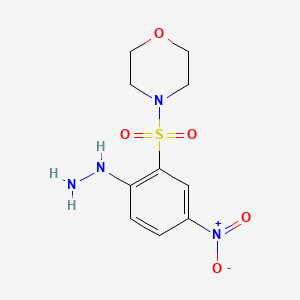

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine

Description

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring substituted with a 5-nitrobenzenesulfonyl hydrazine group.

Properties

IUPAC Name |

(2-morpholin-4-ylsulfonyl-4-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(14(15)16)7-10(9)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUTXMHJVIGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine typically involves the following steps:

Nitration: The initial step involves the nitration of benzenesulfonyl chloride to introduce a nitro group at the desired position.

Hydrazination: The nitrobenzenesulfonyl intermediate is then reacted with hydrazine to introduce the hydrazinyl group.

Morpholine Substitution: Finally, the hydrazinyl-nitrobenzenesulfonyl intermediate is reacted with morpholine to form the target compound.

The reaction conditions for each step may vary, but typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine serves as a building block for synthesizing more complex molecules. Its ability to participate in various reactions allows chemists to explore new derivatives that may exhibit enhanced properties or activities.

Biology

In biological research, this compound is employed in studies of enzyme inhibition and protein labeling. The hydrazinyl group can form covalent bonds with enzyme active sites, leading to inhibition of their activity, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes.

Medicine

The most promising application of this compound lies in its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit anti-proliferative activity and may promote apoptosis in cancer cells . For instance, derivatives of morpholine have been shown to possess significant cytotoxic effects against various human cancer cell lines .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical structure allows it to be incorporated into formulations that require specific reactivity or stability under various conditions.

Anticancer Activity Case Study

A notable study evaluated the cytotoxic activity of morpholine-based compounds against several cancer cell lines. The results highlighted that compounds similar to this compound exhibited significant inhibition of cell proliferation:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Apoptosis induction |

| Compound B | MCF-7 | 12.8 | Enzyme inhibition |

| Compound C | HCT-116 | 10.5 | Reactive intermediate formation |

This table illustrates the potential effectiveness of morpholine derivatives in anticancer therapies.

Another study investigated the biological activities of various morpholine derivatives, including their antimicrobial properties:

| Derivative Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Morpholine Derivative X | E. coli | 18 |

| Morpholine Derivative Y | S. aureus | 20 |

| Morpholine Derivative Z | Pseudomonas aeruginosa | 15 |

The results indicate that certain derivatives possess significant antimicrobial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

a) VPC Series (VPC-14228, VPC-14449, VPC-14337)

- Structure : These compounds share a morpholine core but differ in substituents:

- VPC-14228: 4-(4-phenylthiazol-2-yl)morpholine.

- VPC-14449: 4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.

- VPC-14337: Pyrvinium (a quaternary ammonium salt).

- Synthesis : Purchased commercially (Enamine), indicating their relevance as androgen receptor (AR) modulators in biochemical studies .

- Comparison: Unlike the target compound, the VPC series lacks sulfonamide or hydrazine groups.

b) 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Derivatives

- Structure : Synthesized via ring closure of 4-(4-nitrophenyl)thiosemicarbazide with CS₂/KOH, followed by reaction with chloroacetyl morpholine .

- Key Features : Include a nitroaromatic thiadiazole system linked to morpholine.

- Comparison : The thiadiazole ring introduces rigidity and hydrogen-bonding capacity, differing from the benzenesulfonyl hydrazine group in the target compound. These derivatives may exhibit enhanced antimicrobial or enzyme-inhibitory activity due to sulfur-rich motifs.

c) 4-(6-Nitro-3-pyridyl)morpholine

- Structure : Morpholine attached to a nitropyridine ring.

- Synthesis : Prepared analogously to 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine, suggesting modular nitro-heterocycle strategies .

d) 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

Biological Activity

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine is a compound characterized by its unique functional groups, including a hydrazinyl and a nitro group. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from enzyme inhibition to anticancer properties.

The synthesis of this compound typically involves three main steps:

- Nitration : Nitration of benzenesulfonyl chloride introduces the nitro group.

- Hydrazination : The nitro compound is then reacted with hydrazine to form the hydrazinyl derivative.

- Morpholine Substitution : Finally, the hydrazinyl-nitro intermediate is reacted with morpholine to yield the target compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is crucial in the context of drug development, particularly for targeting cancer-related enzymes.

- Reduction of Nitro Group : Under physiological conditions, the nitro group can be reduced to form reactive intermediates that interact with cellular components, such as DNA and proteins, potentially leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have evaluated its effects on human breast cancer cells and other tumor lines.

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : It has shown promise as an HDAC inhibitor, which is significant because HDACs are often overexpressed in cancer cells .

- EphA2 Kinase : Inhibitory activity against EphA2 kinase has also been reported, suggesting its potential in modulating pathways involved in tumor metastasis .

Comparative Analysis

To better understand the significance of this compound, it can be compared with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 4-(2-Amino-5-nitrobenzenesulfonyl)morpholine | Amino and Nitro | Moderate anticancer activity |

| 4-(2-Hydrazinyl-5-chlorobenzenesulfonyl)morpholine | Hydrazinyl and Chlorine | Lower enzyme inhibition |

| 4-(2-Hydrazinyl-5-methylbenzenesulfonyl)morpholine | Hydrazinyl and Methyl | Similar anticancer properties |

This table illustrates how the presence of specific functional groups influences the biological activity of morpholine derivatives.

Case Studies

- Study on Antiproliferative Effects : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. This effect was attributed to its ability to induce apoptosis through enzyme inhibition pathways .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms behind its action revealed that the compound's interaction with cellular targets led to alterations in gene expression related to cell cycle regulation and apoptosis, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.